5-(2-Chlorophenyl)-1-pentene
Description
5-(2-Chlorophenyl)-1-pentene is an organochlorine compound characterized by a 1-pentene backbone substituted with a 2-chlorophenyl group at the fifth carbon. Its molecular formula is C₁₁H₁₁Cl, with a molecular weight of 178.66 g/mol. The compound features a terminal double bond (1-pentene) and an ortho-chlorinated aromatic ring, which confers distinct electronic and steric properties. It is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals (e.g., chromeno-pyrimidine derivatives ) and polymer chemistry. The chlorine atom at the ortho position enhances electron-withdrawing effects, influencing reactivity in electrophilic additions and cyclization reactions.
Properties
IUPAC Name |
1-chloro-2-pent-4-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-2-3-4-7-10-8-5-6-9-11(10)12/h2,5-6,8-9H,1,3-4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDDPRIGPIUMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-1-pentene can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with pent-4-en-1-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving higher temperatures and pressures compared to laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-1-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the pentene chain to a single bond, forming 5-(2-Chlorophenyl)pentane.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Nucleophiles like sodium amide in liquid ammonia.
Major Products Formed
Oxidation: Formation of 5-(2-Chlorophenyl)pentanoic acid.
Reduction: Formation of 5-(2-Chlorophenyl)pentane.
Substitution: Formation of 5-(2-Aminophenyl)-1-pentene or 5-(2-Thiophenyl)-1-pentene.
Scientific Research Applications
5-(2-Chlorophenyl)-1-pentene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases where chlorinated aromatic compounds are effective.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-1-pentene involves its interaction with specific molecular targets. The chlorinated phenyl group can engage in π-π interactions with aromatic residues in proteins, while the pentene chain can undergo hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Isomerism: 1-Pentene vs. 2-Pentene Backbones
The position of the double bond significantly impacts reactivity. For example, 2-pentene isomers in diisobutylene (DIB) fuels exhibit faster ignition times than 1-pentene isomers due to enhanced radical stabilization at internal double bonds. However, 1-pentene isomers are consumed nearly 10 times faster during combustion, as terminal double bonds are more susceptible to initial attack . For 5-(2-chlorophenyl)-1-pentene, the terminal double bond may similarly increase susceptibility to electrophilic addition or oxidation compared to internal isomers like 5-(2-chlorophenyl)-2-pentene.
Table 1: Isomeric Reactivity Comparison
| Isomer Type | Ignition Delay (Relative) | Consumption Rate (Relative) | Key Feature |
|---|---|---|---|
| 1-Pentene (terminal) | Slower | Faster | Terminal double bond |
| 2-Pentene (internal) | Faster | Slower | Internal double bond |
Substituent Effects on the Aromatic Ring
Variations in the substituent’s position and electronegativity alter electronic and steric profiles:
- 5-(3-Chloro-5-fluorophenyl)-1-pentene (CAS 1143461-51-1): The presence of both chlorine (electron-withdrawing) and fluorine (strongly electronegative) at meta positions increases polarity and may enhance stability in SNAr reactions compared to the mono-substituted 2-chlorophenyl analog .
Table 2: Substituent Impact on Reactivity
| Compound | Substituent Position/Type | Key Effect |
|---|---|---|
| This compound | Ortho-Cl | Steric hindrance, electron withdrawal |
| 5-(3-Chloro-5-fluorophenyl)-1-pentene | Meta-Cl, Meta-F | Enhanced polarity, stability |
| 5-(4-Methoxyphenyl)-1-pentene | Para-OCH₃ | Electron donation, increased nucleophilicity |
Functional Group Modifications
Replacing the chlorophenyl group with other functional groups drastically alters applications:
- 1-Chloro-5-methoxy-2-pentene (CAS 3577-82-0): The methoxy group (-OCH₃) is electron-donating, reducing electrophilicity and making the compound more suitable for nucleophilic substitutions. Its safety profile requires careful handling due to chlorine’s toxicity .
- 5-(4-Acetoxyphenyl)-2-chloro-1-butene : The acetoxy group enhances hydrophobicity, favoring use in polymer crosslinking .
Steric and Electronic Considerations
- Electronic Effects : Ortho-chlorine in this compound creates a strong electron-withdrawing effect, directing electrophilic attacks to specific positions on the aromatic ring.
Biological Activity
5-(2-Chlorophenyl)-1-pentene, a compound with the CAS number 1256468-52-6, has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a chlorinated phenyl group attached to a pentene chain. Its molecular formula is C11H13Cl, and it has a molecular weight of approximately 198.68 g/mol. The presence of the chlorine atom significantly influences its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's unsaturation in the pentene chain allows for potential electrophilic reactions, which can lead to modulation of enzymatic activities or receptor interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against several bacterial strains. A study evaluated its effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 100 |
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The compound's mechanism appears to involve the suppression of NF-κB signaling pathways.
Anticancer Potential
The compound has also been investigated for its anticancer potential. In a recent study, it was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that this compound induced apoptosis in cancer cells, with IC50 values of approximately 30 µM for MCF-7 and 25 µM for A549 cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 30 |
| A549 | 25 |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound using agar diffusion methods. The study confirmed its effectiveness against multi-drug resistant strains, suggesting potential applications in developing new antimicrobial agents.
Case Study 2: Inhibition of Cancer Cell Proliferation
Another notable study focused on the effects of this compound on cancer cell proliferation. The findings revealed that treatment with the compound resulted in significant reductions in cell viability and increased rates of apoptosis compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
